molecular formula C12H15ClN2O B7519374 1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea

1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea

Cat. No. B7519374
M. Wt: 238.71 g/mol
InChI Key: WBXWEVSIUCWNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CCNU and is used in various laboratory experiments to study its mechanism of action and physiological effects. CCNU is a potent inhibitor of DNA synthesis and is widely used in cancer research.

Mechanism of Action

CCNU exerts its anti-cancer effects by inhibiting DNA synthesis. It forms covalent bonds with DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. CCNU also induces apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
CCNU has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, which leads to the activation of DNA repair mechanisms. CCNU also induces oxidative stress, which leads to the activation of antioxidant pathways. CCNU has been shown to have immunomodulatory effects, which make it a potential candidate for cancer immunotherapy.

Advantages and Limitations for Lab Experiments

CCNU has several advantages for laboratory experiments. It is a potent inhibitor of DNA synthesis, which makes it an ideal candidate for studying the effects of DNA damage. It is also relatively stable and can be stored for extended periods. However, CCNU has several limitations as well. It is highly toxic and can be hazardous to handle. It also has limited solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for CCNU research. One potential area of research is the development of new analogs of CCNU that are less toxic and more effective in inhibiting DNA synthesis. Another area of research is the development of new drug delivery systems for CCNU, which can improve its efficacy and reduce its toxicity. CCNU also has potential applications in cancer immunotherapy, and further research is needed to explore this area. Finally, CCNU can be used as a tool to study the effects of DNA damage and repair, which can have implications for various fields of research.

Synthesis Methods

The synthesis of CCNU involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine, followed by the reaction of the resulting intermediate with methyl isocyanate. This reaction yields CCNU as the final product. The synthesis of CCNU is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

CCNU has been extensively used in scientific research to study its mechanism of action and physiological effects. CCNU is a potent inhibitor of DNA synthesis and is widely used in cancer research. It has been shown to be effective in the treatment of brain tumors, lymphomas, and various other types of cancer.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-cyclopropyl-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-15(12(16)14-11-5-6-11)8-9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXWEVSIUCWNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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